REACTION_CXSMILES
|
C([Li])CCC.[C:6]([O:10][C:11]([N:13]1[CH2:21][C:20]2[C:15](=[CH:16][CH:17]=[C:18](Br)[CH:19]=2)[CH2:14]1)=[O:12])([CH3:9])([CH3:8])[CH3:7].[CH3:23][N:24]1[CH2:29][CH2:28][C:27](=[O:30])[CH2:26][CH2:25]1>C1COCC1>[C:6]([O:10][C:11]([N:13]1[CH2:21][C:20]2[C:15](=[CH:16][CH:17]=[C:18]([C:27]3([OH:30])[CH2:28][CH2:29][N:24]([CH3:23])[CH2:25][CH2:26]3)[CH:19]=2)[CH2:14]1)=[O:12])([CH3:9])([CH3:8])[CH3:7]
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Name
|
|
Quantity
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0.69 mL
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Type
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reactant
|
Smiles
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C(CCC)[Li]
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Name
|
|
Quantity
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429 mg
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Type
|
reactant
|
Smiles
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C(C)(C)(C)OC(=O)N1CC2=CC=C(C=C2C1)Br
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Name
|
|
Quantity
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10 mL
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Type
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solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
212 μL
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Type
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reactant
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Smiles
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CN1CCC(CC1)=O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The reaction was stirred for 50 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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stirred at −78° C. for a further 60 minutes
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Duration
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60 min
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Type
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CUSTOM
|
Details
|
The reaction was quenched with saturated ammonium chloride solution
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Type
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EXTRACTION
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Details
|
then extracted with EtOAc
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Type
|
WASH
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Details
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The EtOAc layer was washed with saturated NaHCO3, brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
Purification by flash column chromatography
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Type
|
WASH
|
Details
|
on SiO2, gradient elution from 0% to 10% 2M methanolic ammonia/DCM
|
Reaction Time |
50 min |
Name
|
|
Type
|
product
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Smiles
|
C(C)(C)(C)OC(=O)N1CC2=CC=C(C=C2C1)C1(CCN(CC1)C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 111 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |